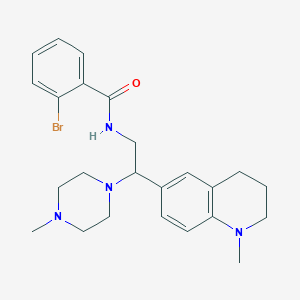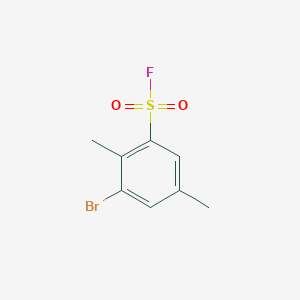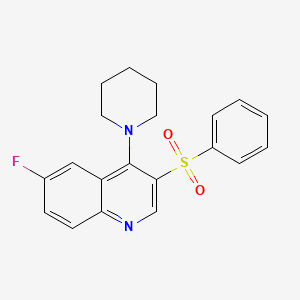
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of acetanilide, featuring a bromine atom, a tert-butyl group, and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-tert-butylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Acetylation: Finally, the brominated product is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Electrophilic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Nucleophilic Substitution: Formation of substituted acetanilides.
Reduction: Formation of N-(2-Amino-4-(tert-butyl)-6-nitrophenyl)acetamide.
Electrophilic Substitution: Formation of further halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through its functional groups. The nitro group can participate in redox reactions, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-(tert-butyl)phenyl)acetamide: Lacks the nitro group, which may result in different reactivity and applications.
N-(2-Chloro-4-(tert-butyl)-6-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
N-(2-Bromo-4-(methyl)-6-nitrophenyl)acetamide: The tert-butyl group is replaced by a methyl group, affecting steric and electronic properties.
Uniqueness
N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with biological targets.
Properties
IUPAC Name |
N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVNQRTHNNHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2608581.png)
![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)
![1-(3,4-dimethylphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608583.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)


![7,8-Dihydro-6H-pyrano[3,2-c]pyridazine-3-carboxylic acid](/img/structure/B2608589.png)

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)


![4-(azepane-1-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2608597.png)
